1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane
Brand Name: Vulcanchem
CAS No.: 886363-10-6
VCID: VC3784423
InChI: InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3
SMILES: CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

CAS No.: 886363-10-6

Cat. No.: VC3784423

Molecular Formula: C23H27N3O2

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane - 886363-10-6

Specification

CAS No. 886363-10-6
Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
IUPAC Name benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate
Standard InChI InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3
Standard InChI Key KYMMYXGQKBCPRR-UHFFFAOYSA-N
SMILES CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4
Canonical SMILES CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane are summarized in the following table:

PropertyValueSource
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
CAS Registry Number886363-10-6
Physical StatePresumed solid at room temperature based on structure-
Creation Date (PubChem)July 19, 2005
Last Modification DateMarch 1, 2025

The compound features three nitrogen atoms and two oxygen atoms, which contribute to its potential for hydrogen bonding and other intermolecular interactions. The presence of aromatic rings (indole and benzyl) suggests potential for π-π stacking interactions, while the pyrrolidine nitrogen would likely exhibit basic properties.

Nomenclature and Identification

Chemical Identifiers

Various chemical identifiers for 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane are essential for its precise identification in chemical databases and literature:

Identifier TypeValueSource
IUPAC Namebenzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate
PubChem CID2769575
InChIInChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3
InChIKeyKYMMYXGQKBCPRR-UHFFFAOYSA-N
SMILESCN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4
WikidataQ72483208

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms:

  • 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

  • Benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate

  • Benzyl (1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate

  • BENZYL N-[1-(1H-INDOL-3-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N-METHYLCARBAMATE

Structural Analysis and Functional Groups

Key Structural Components

The structure of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane can be divided into several key functional components:

  • Indole Moiety: The 3-substituted indole ring system provides a planar aromatic heterocycle with potential for hydrogen bonding through its NH group .

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing nitrogen, which contributes to the basicity of the molecule .

  • Carbamate Group: The N-Cbz (N-benzyloxycarbonyl) protection group on the nitrogen atom, which is a common protecting group in organic synthesis and peptide chemistry .

  • N-Methyl Substituent: A methyl group attached to the carbamate nitrogen, which affects the rotational properties of the C-N bond and the reactivity of the carbamate group .

  • Connecting Carbon Chain: The ethylene bridge that connects the indole and pyrrolidine components, creating a specific spatial arrangement of the functional groups .

Structural Comparison with Related Compounds

It is instructive to compare the structure of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane with related compounds:

CompoundKey Structural DifferencesCAS NumberSource
1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethaneReference compound886363-10-6
(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamateContains hydroxyl group instead of indole; has defined stereochemistry675602-76-3
1-PYRROLIDIN-2-(N-CBZ-N-METHYL)AMINO-ETHANELacks the indole group; simpler structure886362-96-5

The structural differences between these compounds highlight the diversity of carbamate-protected amino derivatives with pyrrolidine substituents. The presence or absence of the indole group represents a significant structural variation that would be expected to substantially impact the physical, chemical, and potentially biological properties of these molecules.

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